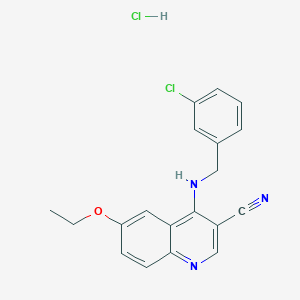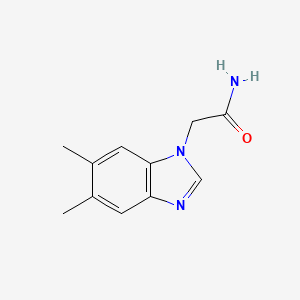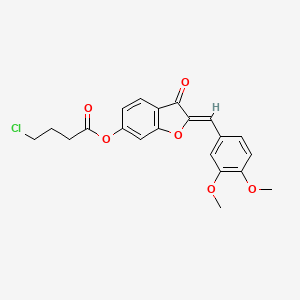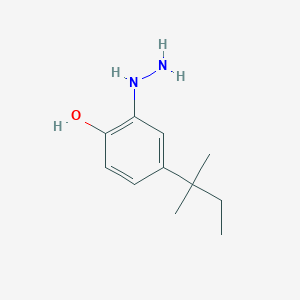
4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to "4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride", often involves condensation reactions, cyclization, and functional group transformations. One example is the one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride, showcasing the methodology for constructing quinoline nuclei through efficient synthetic routes (Mirallai, Manos, & Koutentis, 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by single-crystal X-ray structure determination, providing insights into their conformation and electron distribution. The structure of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile, for example, aids in understanding the molecular architecture and reactivity of similar compounds (Mirallai, Manos, & Koutentis, 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and hydrolysis. The behavior of these compounds under different chemical conditions reveals their reactivity and potential for further transformation into complex molecules with diverse functionalities. An example includes the investigation of the chemical transformations of 6-methylchromone-3-carbonitrile under nucleophilic conditions, highlighting the versatile reactivity of the quinoline core (Ibrahim & El-Gohary, 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. These properties are often determined through experimental studies and contribute to the understanding of the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, define the utility and application scope of quinoline derivatives. Studies on the synthesis and evaluation of antifungal properties of novel quinoline carbonitriles, for instance, provide valuable information on their potential biological activity and chemical stability (Gholap, Toti, Shirazi, Kumari, Bhat, Deshpande, & Srinivasan, 2007).
Applications De Recherche Scientifique
Synthesis and Structural Studies :
- Gomaa (2003) reported the synthesis of new substituted cinnoline and benzo[h]cinnoline derivatives, starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine, which may include compounds similar to the specified quinoline derivative (Gomaa, 2003).
- Elkholy and Morsy (2006) discussed the facile synthesis of tetrahydropyrimido quinoline derivatives and their reactivity with various reagents (Elkholy & Morsy, 2006).
Corrosion Inhibition Properties :
- Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron, demonstrating their potential as corrosion inhibitors (Erdoğan et al., 2017).
- Singh, Srivastava, and Quraishi (2016) investigated novel quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium (Singh, Srivastava, & Quraishi, 2016).
Biological Activities :
- Rbaa et al. (2019) synthesized new pyran derivatives based on 8-hydroxyquinoline, exhibiting potential antibacterial activity against Gram-positive and Gram-negative bacteria (Rbaa et al., 2019).
- Mansour et al. (2021) investigated a quinoline derivative's potential in inhibiting β-Catenin in colorectal cancer using Water-LOGSY NMR technique (Mansour et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methylamino]-6-ethoxyquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O.ClH/c1-2-24-16-6-7-18-17(9-16)19(14(10-21)12-22-18)23-11-13-4-3-5-15(20)8-13;/h3-9,12H,2,11H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMSZXRVSUWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NCC3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)
![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)


![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)
![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)